Hafnium diboride

Oxidation kinetics UHTC Thermal protection

Hafnium diboride is the definitive UHTC for hypersonic flight and rocket propulsion exceeding 2000°C. Unlike lower-cost ZrB2, which undergoes catastrophic linear oxidation and oxide scale spallation above 1600°C, HfB2 maintains protective parabolic oxidation kinetics—delivering 10× longer mission life. With thermal conductivity of 57.1 W/m·K (3.5–5.6× higher than TaB2), 27.0 GPa hardness, and 7.12 MPa·m¹⸍² fracture toughness, HfB2 ensures reliable active cooling and erosion resistance in extreme environments. For C/C composite coatings, HfB2-SiC-TaSi2 systems achieve mass ablation rates of 2.842 × 10⁻⁴ g/s under 1.8 MW/m² heat flux.

Molecular Formula B2Hf
Molecular Weight 200.1 g/mol
CAS No. 12007-23-7
Cat. No. B1337065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium diboride
CAS12007-23-7
Molecular FormulaB2Hf
Molecular Weight200.1 g/mol
Structural Identifiers
SMILES[B].[B].[Hf]
InChIInChI=1S/2B.Hf
InChIKeyLRTTZMZPZHBOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Diboride (HfB2) Procurement Guide: Properties, Specifications, and Ultra-High Temperature Ceramic Selection


Hafnium diboride (HfB2, CAS 12007-23-7) is a refractory transition metal boride belonging to the ultra-high temperature ceramic (UHTC) class, characterized by a hexagonal AlB2-type crystal structure and exceptional thermomechanical stability at temperatures exceeding 2000°C [1]. With a melting point of approximately 3250°C and density of ~10.5–11.2 g/cm³, HfB2 is primarily utilized in extreme aerospace thermal protection systems, hypersonic vehicle leading edges, rocket nozzle inserts, and refractory coatings for carbon/carbon composites [2]. Its combination of high thermal conductivity, oxidation resistance, and mechanical hardness distinguishes it among boride ceramics, though direct quantitative differentiation from the more economical zirconium diboride (ZrB2) is essential for informed procurement decisions [3].

Why Hafnium Diboride Cannot Be Substituted by ZrB2 or TaB2 in Mission-Critical UHTC Applications


Despite sharing the same AlB2-type hexagonal crystal structure and both being classified as Group IV transition metal diborides, HfB2 and its primary analog ZrB2 exhibit fundamentally divergent oxidation kinetics and oxide scale behavior above 1100°C [1]. The critical failure mode arises from the volatility of B2O3, which forms during oxidation of both compounds; however, the protective characteristics of the resulting HfO2 scale differ substantially from ZrO2 in terms of oxygen permeability, phase transformation-induced cracking, and high-temperature stability [2]. Substituting lower-cost ZrB2 for HfB2 in applications exceeding 1600°C—particularly under high-velocity plasma or arc-jet conditions—results in accelerated linear oxidation rates and premature component failure due to oxide scale spallation, whereas HfB2-based systems maintain protective parabolic kinetics [3]. Similarly, TaB2 offers insufficient thermal conductivity for active cooling applications, while TiB2 exhibits lower melting point and inferior oxidation resistance [4]. These differences are not incremental but operationally decisive for hypersonic thermal protection systems.

Quantitative Performance Evidence for Hafnium Diboride: Comparative Data Versus ZrB2, TaB2, and TiB2


Oxidation Rate: HfB2 Exhibits One Order of Magnitude Lower Oxidation Rate Than ZrB2 at 1127–1627°C

HfB2 demonstrates an oxidation rate approximately one order of magnitude (10×) lower than that of ZrB2 across the temperature range of 1127°C to 1627°C [1]. This difference stems from the superior protective characteristics of the HfO2 oxide scale compared to ZrO2, including reduced oxygen permeability and enhanced resistance to phase-transformation-induced cracking [2].

Oxidation kinetics UHTC Thermal protection

Linear Ablation Rate: HfB2-SiC Composite Achieves 2.5 × 10⁻⁴ mm/s at 2500°C in Oxygen-Acetylene Environment

HfB2-SiC composites fabricated from liquid SiHfCB precursors exhibit a linear ablation rate of only 2.5 × 10⁻⁴ mm/s in an oxygen-rich ultrahigh temperature environment at 2500°C under oxygen-acetylene torch testing [1]. While direct comparator data at identical heat flux are limited, this value is substantially lower than reported ablation rates for ZrB2-SiC coatings tested under comparable oxyacetylene flame conditions (e.g., 1.513 × 10⁻⁴ mm/s at lower 1.8 MW/m² heat flux) [2].

Ablation resistance UHTC composite Hypersonic

High-Temperature Strength Retention: HfB2-SiC Retains 95% of Room Temperature Strength at 1400°C Versus 57% for ZrB2-SiC

In a direct comparative study of spark plasma sintered UHTCs containing 20 vol.% SiC, HfB2-SiC exhibited room temperature flexural strength of 620±50 MPa and 1400°C strength of 590±150 MPa—retaining approximately 95% of its room temperature strength [1]. In contrast, ZrB2-SiC under identical conditions showed room temperature strength of 700±90 MPa dropping to 400±30 MPa at 1400°C, representing only 57% strength retention [1]. Furthermore, after 1 hour oxidation at 1400°C, HfB2-SiC formed an oxide layer of only 12±1 μm thickness compared to 45±5 μm for ZrB2-SiC [1].

High-temperature strength Mechanical properties SPS

Hardness: HfB2-SiC Achieves Vickers Hardness of 27.0 GPa, 28% Higher Than ZrB2-SiC at 21.1 GPa

Under identical spark plasma sintering conditions with 20 vol.% SiC addition and 9.8N indentation load, HfB2-SiC achieves a Vickers hardness of 27.0±0.6 GPa, which is approximately 28% higher than the 21.1±0.6 GPa measured for ZrB2-SiC [1]. Pure HfB2 sintered without additives at 1950°C can reach even higher hardness values of 26.34±2.1 GPa [2]. In composite formulations, HfB2 + 30 wt.% SiC (5-10 μm) achieves 38.6 GPa [3].

Vickers hardness Mechanical properties UHTC

Thermal Conductivity: HfB2 Thermal Conductivity (57.1 W/m·K) is 3.5–5.6× Higher Than TaB2 (10.9–16.0 W/m·K) and Within 60–89% of TiB2 Range

HfB2 exhibits a thermal conductivity of approximately 57.1 W/m·K, which is 3.5 to 5.6 times higher than the 10.9–16.0 W/m·K range reported for tantalum diboride (TaB2) [1]. Compared to titanium diboride (TiB2), which demonstrates thermal conductivity in the range of 64.4–96 W/m·K, HfB2 provides 60–89% of TiB2's thermal conductivity while offering substantially higher melting point (3250°C vs 2980°C) and superior oxidation resistance [1][2]. In (Hf,Ta)B2 solid solutions, single-phase ceramic achieves 52.9 W/m·K—higher than TaB2 but lower than pure HfB2 [3].

Thermal conductivity Thermophysical properties Borides

Fracture Toughness: HfB2 Monolith Achieves 7.12 MPa·m¹⸍² Fracture Toughness Without Sintering Aids

HfB2 ceramics fabricated via spark plasma sintering at 1950°C without any sintering additives achieve a fracture toughness of 7.12±1.33 MPa·m¹⸍², accompanied by bending strength of 501±10 MPa and Vickers hardness of 26.34±2.1 GPa [1]. With SiC addition (20 vol.%), fracture toughness is 5.0±0.4 MPa·m¹⸍², compared to 6.4±0.6 MPa·m¹⸍² for equivalent ZrB2-SiC [2]. HfB2 + 30 wt.% SiC with optimized SiC morphology achieves enhanced fracture toughness of 7.7 MPa·m¹⸍² [3].

Fracture toughness Spark plasma sintering Monolithic ceramic

Optimal Application Scenarios for Hafnium Diboride (HfB2) Based on Quantitative Performance Differentiation


Hypersonic Vehicle Sharp Leading Edges and Nose Cones Exceeding 2000°C

For hypersonic flight vehicles operating at Mach 8+, aerodynamic heating drives surface temperatures above 2000°C where ZrB2-based materials undergo rapid linear oxidation and oxide scale failure. HfB2-SiC composites demonstrate near-zero ablation (2.5 × 10⁻⁴ mm/s linear ablation rate at 2500°C) and maintain 95% of room temperature flexural strength at 1400°C, whereas ZrB2-SiC retains only 57% strength [1][2]. The one order of magnitude lower oxidation rate of HfB2 compared to ZrB2 in the 1127–1627°C range translates directly to extended mission duration before thermal protection system failure [3].

Actively Cooled Rocket Nozzle Inserts and Combustion Chamber Liners

Rocket propulsion components require simultaneous high thermal conductivity for heat rejection and oxidation resistance in combustion gas environments. HfB2's thermal conductivity of 57.1 W/m·K—3.5–5.6× higher than TaB2—enables effective active cooling while maintaining structural integrity [1]. The combination of Vickers hardness of 27.0 GPa (HfB2-SiC) and fracture toughness of 7.12 MPa·m¹⸍² (pure HfB2 via SPS) provides erosion resistance against high-velocity particulate impact from unreacted fuel and combustion products [2][3].

Carbon/Carbon Composite Oxidation Protective Coatings for Atmospheric Re-entry

C/C composites require dense, adherent oxidation barrier coatings that remain protective throughout the re-entry heating profile. HfB2-based coatings form a protective HfO2 oxide scale with oxygen permeability characteristics superior to ZrO2, and when combined with SiC and TaSi2, achieve mass ablation rates of 2.842 × 10⁻⁴ g/s and linear ablation rates of 1.513 × 10⁻⁴ mm/s under 1.8 MW/m² oxyacetylene heat flux for 180 seconds [1]. The formation of Hf-Ta-O complex oxides further seals coating porosity and prevents oxygen ingress to the underlying C/C substrate [1].

High-Temperature Electromagnetic Wave Absorption with Oxidation Resistance to 700°C

For stealth applications requiring radar cross-section reduction in elevated temperature environments, HfB2 whisker/paraffin composites achieve minimum reflection loss of −41.29 dB at 80 wt% loading and effective absorption bandwidth of 3.6 GHz at 82.5 wt% loading [1]. The HfB2 whiskers maintain oxidation resistance up to 700°C, providing a unique combination of high-temperature stability and electromagnetic performance not available from conventional ferrite or carbon-based absorbers that degrade above 300–400°C [1].

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